REACTION_CXSMILES
|
C(O[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][C:6]=1C)(=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl.C1C[O:23][CH2:22][CH2:21]1>>[OH:11][C:8]1[CH:7]=[CH:6][C:5]([CH2:21][CH2:22][OH:23])=[CH:10][CH:9]=1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
|
23 g
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Type
|
reactant
|
Smiles
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C(C)(=O)OC1=C(C=C(C=C1)O)C
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
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|
Quantity
|
7.9 g
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Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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300 mL
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Type
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reactant
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Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
stirred for 2 hrs at 0° C. and additionally for 8 hrs at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the reaction mixture was extracted with ethylacetate (200 ml×3)
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Type
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WASH
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Details
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The combined organic layer was washed with water (200 ml×2) and sat. NaCl (200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CUSTOM
|
Details
|
The dried organic layer was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by fresh column chromatography on silica gel (hexane/ethylacetate=3/1
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(CCO)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 118 mmol | |
AMOUNT: MASS | 16.3 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |